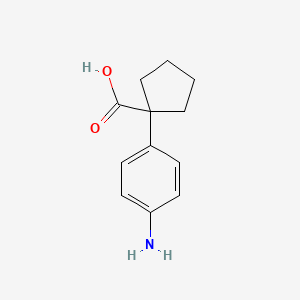
1-(4-Aminophenyl)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of analogs closely related to 1-(4-Aminophenyl)cyclopentanecarboxylic acid involves complex steps and methodologies. For instance, the enantioselective synthesis of cyclopentanedicarboxylic amino acid, a structural analog, was achieved in 15 linear steps from silyloxypyrrole, utilizing sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). Another study reported the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids and its features present in antitumor agents (Huddle & Skinner, 1971).
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives has been extensively studied. For example, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were isolated and characterized using X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding in the solid state (Curry et al., 1993).
Chemical Reactions and Properties
The reactivity and chemical behavior of cyclopentanecarboxylic acid derivatives under various conditions have been documented. For instance, cyclopentane-1,3-dione has been explored as an isostere for the carboxylic acid functional group, demonstrating potential in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and melting point, often relate closely to the molecular structure and stereochemistry. Specific studies on the physical properties of 1-(4-Aminophenyl)cyclopentanecarboxylic acid analogs are scarce, but the structural analyses provide insights into their potential physical behaviors.
Chemical Properties Analysis
Chemical properties, including acidity and basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for understanding the potential applications of 1-(4-Aminophenyl)cyclopentanecarboxylic acid. For example, the synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine demonstrated the importance of stereochemistry in determining the chemical properties of cyclopentane derivatives (Cativiela et al., 2005).
Aplicaciones Científicas De Investigación
Scalable Synthesis of S1P1 Receptor Agonists
The individual isomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, closely related to 1-(4-Aminophenyl)cyclopentanecarboxylic acid, are critical intermediates for synthesizing S1P1 receptor agonists. A scalable synthesis method for these isomers has been developed, proving significant for the synthesis of other cyclopentanecarboxylic acid derivatives (Wallace et al., 2009).
Enantioselective Synthesis of Cyclopentanedicarboxylic Amino Acid
The compound, an analogue of L-glutamic acid and structurally related to 1-(4-Aminophenyl)cyclopentanecarboxylic acid, was synthesized enantioselectively. This demonstrates the compound's potential as a building block for more complex molecules (Battistini et al., 2004).
Novel Patterns of Supramolecular Self-Assembly
The study focuses on the supramolecular assembly of cyclopentanecarboxylic acid derivatives. Understanding these patterns can aid in designing new materials with specific properties (Kălmăn et al., 2002).
Hydrogen Bonding and Coordination Complex Structures
The study of (4-aminophenyl)arsonic acid, a derivative of 1-(4-Aminophenyl)cyclopentanecarboxylic acid, reveals the importance of hydrogen bonding and complex structures in understanding the compound's pharmaceutical applications (Smith & Wermuth, 2017).
Mechanochromism in Epoxy Vitrimer Composites
The study discusses the mechanochromic effect of 4-Aminophenyl disulfide, highlighting the compound's potential in designing smart materials that respond to mechanical stimuli (Luzuriaga et al., 2016).
Influenza Fusion Inhibitors
The synthesis of 1-phenyl-cyclopentanecarboxylic acid derivatives shows potential as potent and selective inhibitors for influenza, indicating the pharmaceutical applications of cyclopentanecarboxylic acid derivatives (Tang et al., 2010).
Boron Neutron Capture Therapy Agents
New boronated unnatural cyclic amino acids, including 1-amino-3-boronocyclopentanecarboxylic acid, were synthesized for potential use in neutron capture therapy, demonstrating the compound's applicability in cancer treatment (Kabalka et al., 2008).
Complex Formation with β-Cyclodextrin
Complex formation reactions of 4-aminophenyl arsonic acids with β-cyclodextrin have been studied, indicating the significance of these compounds in pharmaceutical formulations (Sebestyén et al., 2011).
Enzymatic Strategies for Lactams and Amino Acids
Enzymatic strategies have been used for the synthesis of enantiopure cyclopentanecarboxylic acids, showing the compound's relevance in synthesizing biologically active molecules (Forró, 2011).
Propiedades
IUPAC Name |
1-(4-aminophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOEBGLMQXPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclopentanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

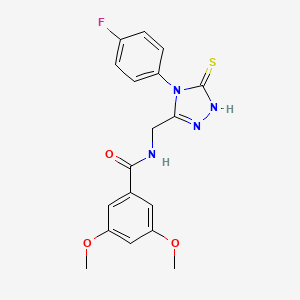


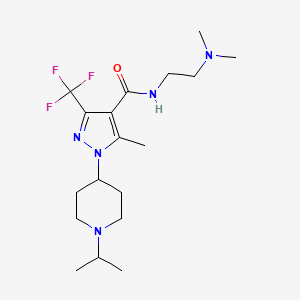
![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)
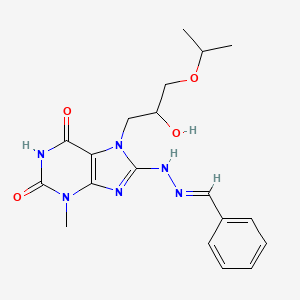
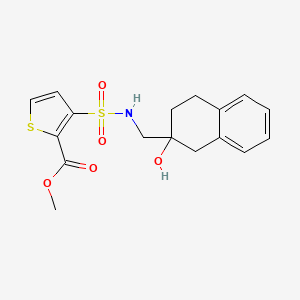
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)
